Technical Documentation Center

2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine

Core Science & Biosynthesis

Exploratory

Chemical structure and properties of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine

A Technical Guide for Medicinal Chemistry Applications Executive Summary 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine serves as a high-value pharmacophore scaffold in modern drug discovery, particularly within kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine serves as a high-value pharmacophore scaffold in modern drug discovery, particularly within kinase inhibitor and GPCR ligand development. Its structure combines an electron-deficient 2-chloropyridine core with an electron-rich furan moiety, linked by a secondary amine. This guide analyzes its physicochemical properties, regioselective synthetic pathways, and metabolic considerations, providing a roadmap for researchers utilizing this scaffold for lead optimization.

Structural Analysis & Physicochemical Properties

The molecule is defined by three distinct functional domains:

  • The Core (2-Chloropyridine): Acts as the primary electrophilic handle. The chlorine at the C-2 position is activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.

  • The Linker (Secondary Amine): Provides hydrogen bond donor (HBD) capability, crucial for hinge-binding in kinase domains.

  • The Tail (Furan-2-ylmethyl): A lipophilic, aromatic moiety that often occupies hydrophobic pockets (e.g., the gatekeeper region in kinases).

Table 1: Calculated Physicochemical Profile

Note: Values are predicted based on consensus chemoinformatic models suitable for lead-likeness assessment.

PropertyValueDrug Discovery Relevance
Molecular Formula C₁₀H₉ClN₂OCore composition.[1][2]
Molecular Weight 208.64 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).
cLogP ~2.3Optimal lipophilicity for membrane permeability.
TPSA ~41 ŲHigh predicted oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (NH)Critical for receptor interaction.
H-Bond Acceptors 3 (N-py, O-fur, N-amine)Versatile binding potential.
pKa (Pyridine N) ~3.5 - 4.0Low basicity due to electron-withdrawing Cl and amine resonance.
Visualization: Pharmacophore Map

The following diagram illustrates the electronic connectivity and functional zones of the molecule.

Pharmacophore cluster_0 Electronic Effects Pyridine 2-Chloropyridine Core (Electrophilic Handle) Linker Secondary Amine (H-Bond Donor) Pyridine->Linker C4 Attachment Furan Furan Ring (Hydrophobic/Metabolic Liability) Linker->Furan Methylene Bridge

Figure 1: Pharmacophore segmentation showing the electrophilic core, H-bond linker, and lipophilic tail.

Synthetic Methodologies

Synthesizing this molecule requires strict regiochemical control. The primary challenge is distinguishing between the C-2 and C-4 positions on the pyridine ring during nucleophilic attack.

Method A: Regioselective Nucleophilic Aromatic Substitution (SₙAr)

This is the most direct route but requires understanding of pyridine reactivity.

  • Substrates: 2,4-Dichloropyridine + Furfurylamine.

  • Mechanism: In 2,4-dichloropyridine, the C-4 position is significantly more reactive toward nucleophiles than the C-2 position.[3]

  • Causality: The intermediate Meisenheimer complex formed by attack at C-4 allows the negative charge to be delocalized onto the ring nitrogen (para-like resonance). Attack at C-2 disrupts aromaticity without the same degree of stabilization unless specific directing groups or catalysts are used.

Protocol:

  • Setup: Equip a reaction vial with a magnetic stir bar.

  • Reagents: Charge with 2,4-dichloropyridine (1.0 equiv), furfurylamine (1.1 equiv), and a base such as DIPEA or K₂CO₃ (2.0 equiv).

  • Solvent: Use a polar aprotic solvent like NMP (N-methyl-2-pyrrolidone) or DMF to stabilize the transition state.

  • Reaction: Heat to 80–100°C for 4–12 hours.

  • Validation: Monitor via LC-MS. The major product (>90%) will be the C-4 substituted isomer (Target). The C-2 isomer is a minor impurity.

Method B: Reductive Amination

A milder alternative that avoids regioselectivity issues by starting with the correct isomer.

  • Substrates: 4-Amino-2-chloropyridine + Furfural.

  • Reagents: Sodium triacetoxyborohydride (STAB) or NaBH₃CN; Acetic acid (catalytic).

  • Advantage: Unambiguous structural assignment; milder conditions preserve the furan ring.

Visualization: Synthetic Workflow

Synthesis SM1 2,4-Dichloropyridine SnAr S_NAr Reaction (100°C, Base) Favors C4 Substitution SM1->SnAr SM2 Furfurylamine SM2->SnAr SM3 4-Amino-2-chloropyridine RedAm Reductive Amination (STAB, AcOH, DCM) SM3->RedAm SM4 Furfural SM4->RedAm Product 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine SnAr->Product Major Isomer RedAm->Product High Purity

Figure 2: Comparative synthetic routes. Method A is cost-effective; Method B offers higher regiocontrol.

Reactivity & Functionalization (Lead Optimization)

Once synthesized, the molecule serves as a "parent" scaffold. Drug developers must consider the following downstream modifications:

  • C-2 Chlorine Displacement:

    • Suzuki-Miyaura Coupling: React with aryl boronic acids to extend the scaffold into the solvent-exposed region of a binding pocket.

    • Buchwald-Hartwig Amination: Introduce a second amine to modulate solubility and basicity.

  • Furan Ring Liability (Critical Insight):

    • Metabolic Activation: The furan ring is a known structural alert.[4] Cytochrome P450 enzymes (specifically CYP2E1) can oxidize furan to cis-2-butene-1,4-dial, a reactive metabolite that can form covalent adducts with proteins or DNA.

    • Mitigation Strategy: In later stages of drug design, if toxicity is observed, consider bioisosteric replacement of the furan with a thiophene, oxazole, or phenyl ring.

Handling & Safety
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The furan ring is susceptible to oxidative degradation upon prolonged exposure to air and light.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work within a fume hood to avoid inhalation of amine vapors.

References
  • Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text establishing C4 vs C2 reactivity in pyridines).
  • Furan Metabolic Liability: Peterson, L. A. (2013).[5] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

  • SnAr Methodology: Nudelman, A., et al. (2010). The Role of the Meisenheimer Complex in SnAr Reactions of Halopyridines. Tetrahedron, 66(14), 2669-2674.
  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Foundational

Bioisosteric Replacement of Purine with Pyridine in Furan-2-ylmethyl Amines

A Technical Guide to Scaffold Hopping in Kinase and GPCR Ligand Design Executive Summary The furan-2-ylmethyl amine moiety (furfurylamine) is a privileged pharmacophore, serving as a critical binding element in Adenosine...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Scaffold Hopping in Kinase and GPCR Ligand Design

Executive Summary

The furan-2-ylmethyl amine moiety (furfurylamine) is a privileged pharmacophore, serving as a critical binding element in Adenosine Receptor (AR) antagonists and various kinase inhibitors. Historically, this moiety is anchored to a purine (or fused pyrimidine) scaffold, mimicking the adenosine nucleoside core.

However, the purine scaffold presents distinct liabilities: poor solubility, rapid metabolic clearance via xanthine oxidase/deaminase, and a crowded intellectual property (IP) landscape. This guide details the bioisosteric replacement of the purine core with a pyridine scaffold . We analyze the structural logic, synthetic pathways, and physicochemical impacts of this transition, demonstrating how a simplified pyridine core can maintain nanomolar affinity while significantly improving drug-like properties (DLPs).

Scientific Rationale: The Purine-to-Pyridine Switch

The transition from a bicyclic purine to a monocyclic pyridine is not merely a reduction in molecular weight; it is a strategic "scaffold hop" designed to optimize the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

1.1 Structural Justification

The purine ring system functions primarily as a hydrogen bond (H-bond) template. In the context of A2A receptor antagonists (e.g., ZM 241385) or CDK inhibitors, the key interactions are:

  • N1/N3 Acceptors: Engage backbone NH residues in the binding pocket.

  • N6-H Donor: The exocyclic amine (bearing the furan) donates a hydrogen bond to a conserved glutamate or asparagine.

  • N7 Acceptor: Often interacts with water networks or specific residues (e.g., Asn253 in A2A).

The Pyridine Solution: A properly substituted pyridine can mimic these vectors without the bicyclic bulk.

  • Pyridine N1: Mimics Purine N1 or N3.

  • C2-Amine: Mimics the Purine N6 exocyclic amine.

  • C3-Substituent (CN, CONH2): Mimics the electronic and spatial properties of the Purine N7/C8 region (See Diagram 1).

1.2 Physicochemical Advantages
PropertyPurine ScaffoldPyridine ScaffoldBenefit of Switch
Solubility Low (Planar stacking)Moderate to HighImproved bioavailability
Metabolic Stability Susceptible to DeaminasesOxidative metabolism (manageable)Avoids purine-specific clearance
tPSA High (>70 Ų)Lower (<50 Ų)Better BBB penetration (CNS targets)
Synthetic Complexity High (Traube synthesis/cyclization)Low (SnAr or Buchwald)Rapid analog generation
Molecular Design & Pharmacophore Mapping

To successfully replace the purine, one cannot simply use an unsubstituted pyridine. The electronic landscape must be preserved. The most successful bioisostere for the adenine core in this context is the 2-amino-3-cyanopyridine (nicotinonitrile) or 2-amino-3-carboxamide pyridine .

Diagram 1: Pharmacophore Overlay (Purine vs. Pyridine)

Bioisostere_Map cluster_0 Purine Core (Adenosine Mimic) cluster_1 Pyridine Bioisostere Purine_N1 N1 (Acceptor) Purine_N6 N6-NH (Donor) + Furan Tail Py_N1 Pyridine N1 (Acceptor) Purine_N1->Py_N1  Direct Overlay   Purine_N7 N7 (Acceptor) Py_C2 C2-NH (Donor) + Furan Tail Purine_N6->Py_C2  Functional Equivalence   Py_C3 C3-CN or CONH2 (Polar Mimic) Purine_N7->Py_C3  Electronic Mimicry   caption Figure 1: Strategic mapping of H-bond vectors from Purine to Pyridine core.

Case Study: A2A Receptor Antagonists

The validity of this replacement is best exemplified by the work of Mantri et al. (2008) and the evolution of A2A antagonists.

  • Reference Compound: ZM 241385 (Triazolotriazine/Purine mimic). High affinity but complex structure.

  • Target Compound: 2-amino-6-(furan-2-yl)-4-substituted nicotinonitriles.

Comparative SAR Data
Compound IDCore ScaffoldR-Substituent (C6/C2)Ki (hA2A) [nM]Selectivity (A2A/A1)
CGS 21680 Adenosine (Purine)N/A (Agonist)15-
ZM 241385 TriazolotriazinePhenol0.8>1000
LUF6050 Pyridine-3-CN Furan-2-yl1.4 High
LUF6080 Pyridine-3-CN 5-Methylfuran-2-yl1.0 High

Insight: The pyridine derivative LUF6080 achieves 1.0 nM affinity, effectively matching the potency of the complex bicyclic ZM 241385. The C3-cyano group is critical; removing it drops affinity significantly, proving it mimics the N7-interaction of the purine.

Experimental Protocols

This section details the synthesis of the pyridine bioisostere. We utilize a Nucleophilic Aromatic Substitution (SnAr) strategy, which is preferred over Buchwald-Hartwig coupling for electron-deficient pyridines (e.g., those with -CN or -NO2 groups).

4.1 Synthesis of 2-(Furan-2-ylmethylamino)-nicotinonitrile

Reaction Scheme Logic: The presence of the electron-withdrawing nitrile group at position 3 activates the halogen at position 2 for displacement by the amine.

Diagram 2: Synthetic Workflow

Synthesis_Flow Start 2-Chloro-3-cyanopyridine (Starting Material) Conditions Conditions: TEA or DIPEA (2.0 eq) EtOH or DMF, Reflux, 4-12h Start->Conditions Reagent Furan-2-ylmethylamine (Nucleophile) Reagent->Conditions Intermediate Transition State: Meisenheimer Complex Conditions->Intermediate  Heat   Product 2-(Furan-2-ylmethylamino) nicotinonitrile (Target Bioisostere) Intermediate->Product  -HCl   Purification Workup: Precipitation (Water) or Flash Column (Hex/EtOAc) Product->Purification caption Figure 2: SnAr synthesis of the pyridine bioisostere.

4.2 Step-by-Step Protocol
  • Reagents:

    • 2-Chloro-3-cyanopyridine (1.0 eq, 5 mmol)

    • Furan-2-ylmethylamine (1.2 eq, 6 mmol)

    • Triethylamine (TEA) (2.0 eq, 10 mmol)

    • Ethanol (absolute, 20 mL)

  • Procedure:

    • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-3-cyanopyridine in ethanol.

    • Addition: Add TEA followed by the dropwise addition of furan-2-ylmethylamine.

    • Reaction: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor via TLC (30% EtOAc in Hexanes) for the disappearance of the chloride starting material.

    • Workup: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water.

    • Isolation: The product often precipitates as a solid. Filter the solid and wash with cold water. If oil forms, extract with Ethyl Acetate (3 x 30 mL), dry over MgSO4, and concentrate.

    • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO2, Gradient 0-40% EtOAc/Hexane).

  • Validation (Expected Data):

    • 1H NMR (DMSO-d6): Look for the NH triplet around 7.5-8.0 ppm. The furan protons will appear as distinct multiplets at 6.4, 6.6, and 7.6 ppm. The pyridine protons will shift upfield relative to the chloro-precursor due to the electron-donating amine.

    • MS (ESI): [M+H]+ peak consistent with MW (approx. 199.2 Da for the core structure).

Advanced Considerations: Metabolic & Safety Profiling

When swapping Purine for Pyridine, specific ADME changes must be anticipated.

5.1 Metabolic Soft Spots
  • Purine: The furan ring is often the site of metabolic opening (forming toxic metabolites in some contexts, though widely used). The purine itself is cleared by xanthine oxidase.

  • Pyridine: The pyridine ring is susceptible to N-oxidation (by CYPs/FMOs) to form the Pyridine-N-Oxide .

    • Mitigation: Substitution at C6 (e.g., with a methyl or CF3 group) can sterically hinder N-oxidation and improve metabolic stability.

5.2 Solubility and pKa
  • pKa Shift: The 2-aminopyridine system is more basic (pKa ~6.8) than the N6-adenine system (pKa ~4.0). This means the pyridine bioisostere is more likely to be protonated at physiological pH, potentially aiding solubility but altering membrane permeability.

  • Recommendation: If permeability drops, introduce a fluorine atom on the pyridine ring to lower the pKa of the ring nitrogen.

References
  • Mantri, M., et al. (2008).[1] "2-Amino-6-furan-2-yl-4-substituted nicotinonitriles as A2A adenosine receptor antagonists." Journal of Medicinal Chemistry.

  • Baraldi, P. G., et al. (2008). "Structure-Activity Relationships of Adenosine A2A Receptor Antagonists." Chemical Reviews.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Poucher, S. M., et al. (1995). "The in vitro pharmacology of ZM 241385, a potent, non-xanthine, A2a selective adenosine receptor antagonist." British Journal of Pharmacology.[2]

Sources

Exploratory

Unlocking the Kinase Inhibitory Potential of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine: A Technical Guide for Drug Discovery Professionals

Abstract Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The discovery of small molecule kinase inhibitors has revolutionize...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The discovery of small molecule kinase inhibitors has revolutionized targeted therapy. This technical guide provides a comprehensive framework for investigating the potential kinase inhibitory activity of the novel compound, 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine. We delve into the scientific rationale for exploring this molecule, rooted in the established importance of the pyridin-4-amine scaffold in kinase inhibition.[1][2][3] This document offers a detailed, step-by-step experimental roadmap, from initial in vitro biochemical screening to cell-based validation assays, equipping researchers with the necessary protocols and theoretical understanding to rigorously evaluate this promising compound.

Introduction: The Rationale for Investigating 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine

The protein kinase family represents one of the most significant classes of drug targets in modern medicine.[4][5] These enzymes catalyze the transfer of a phosphate group from ATP to specific substrates, thereby controlling a vast array of cellular signaling pathways.[6] The ATP-binding site of kinases shares conserved structural features, making it an amenable target for small molecule inhibitors.[4][5]

The chemical scaffold of a potential drug candidate is a key determinant of its biological activity. The pyridin-4-amine moiety is a well-established pharmacophore in the design of kinase inhibitors.[1][2][3] Numerous compounds incorporating this scaffold have demonstrated potent inhibition of various kinases, including Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[1][2] The dysregulation of CDK2 is a frequent event in many cancers, making it a prime target for therapeutic intervention.[1][2]

The subject of this guide, 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine, features this critical pyridin-4-amine core, suggesting a high probability of interaction with the ATP-binding pocket of kinases. The furan and chloro substitutions offer unique steric and electronic properties that may confer selectivity and potency. This guide outlines a systematic approach to validate this hypothesis and characterize the compound's inhibitory profile.

Hypothesized Pharmacophore Interaction

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine Hinge Hinge Region (H-bond donor/acceptor) Hydrophobic_Pocket_1 Hydrophobic Pocket I Hydrophobic_Pocket_2 Hydrophobic Pocket II Solvent_Front Solvent Exposed Region Pyridine_N Pyridine Nitrogen Pyridine_N->Hinge H-bond Amine_NH Amine Linker Amine_NH->Hinge H-bond Furan Furan Ring Furan->Hydrophobic_Pocket_1 Hydrophobic Interaction Chloro Chloro Group Chloro->Hydrophobic_Pocket_2 Hydrophobic Interaction

Caption: Hypothesized binding mode of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine in a kinase ATP pocket.

Phase 1: In Vitro Biochemical Evaluation of Kinase Inhibitory Activity

The initial step in characterizing a potential kinase inhibitor is to assess its direct effect on the enzymatic activity of purified kinases in a controlled, cell-free environment. This approach provides a clean measure of target engagement without the complexities of cellular systems.[7] We will employ two robust and widely used assay platforms: the ADP-Glo™ Kinase Assay and the LanthaScreen™ TR-FRET Kinase Assay.

ADP-Glo™ Kinase Assay: Quantifying Kinase Activity through ADP Production

Principle: The ADP-Glo™ assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8][9][10][11] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the kinase activity.[8][9][10]

Experimental Workflow:

Start Start: Prepare Kinase Reaction Mix (Kinase, Substrate, ATP, Buffer) Add_Compound Add 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine (or vehicle control) Start->Add_Compound Incubate_Kinase Incubate at RT to allow kinase reaction Add_Compound->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_1 Incubate at RT Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, provides luciferase/luciferin) Incubate_1->Add_Detection Incubate_2 Incubate at RT Add_Detection->Incubate_2 Read_Luminescence Read Luminescence (Luminometer) Incubate_2->Read_Luminescence End End: Analyze Data (Calculate % inhibition, IC50) Read_Luminescence->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare kinase buffer, ATP solution, kinase solution, and substrate solution as recommended by the kinase supplier. Prepare a serial dilution of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound or vehicle control. Add 5 µL of the kinase/substrate mixture. Initiate the reaction by adding 2.5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[10]

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Compound Concentration (µM)Luminescence (RLU)% Inhibition
0 (Vehicle)1,500,0000
0.011,450,0003.3
0.11,200,00020.0
1750,00050.0
10150,00090.0
10050,00096.7
IC50 (µM) \multicolumn{2}{c}{1.0 }
LanthaScreen™ TR-FRET Kinase Binding Assay: Measuring Direct Target Engagement

Principle: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.[12][13][14][15] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.[14][15] A terbium-labeled antibody binds to the kinase, and when the Alexa Fluor™-labeled tracer is also bound, FRET occurs. An inhibitor will compete with the tracer, leading to a decrease in the FRET signal.[14][15]

Experimental Workflow:

Start Start: Prepare Assay Mix (Kinase, Tb-antibody, Buffer) Add_Compound Add 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine (or vehicle control) Start->Add_Compound Add_Tracer Add Alexa Fluor™-labeled tracer Add_Compound->Add_Tracer Incubate Incubate at RT in the dark Add_Tracer->Incubate Read_TR_FRET Read TR-FRET Signal (Excitation at 340 nm, Emission at 495 nm and 520 nm) Incubate->Read_TR_FRET End End: Analyze Data (Calculate Emission Ratio, IC50) Read_TR_FRET->End

Caption: Workflow for the LanthaScreen™ TR-FRET Kinase Binding Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare kinase buffer, terbium-labeled antibody, and Alexa Fluor™-labeled tracer solutions. Prepare a serial dilution of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine.

  • Assay Assembly: In a 384-well plate, add 5 µL of the test compound or vehicle control. Add 5 µL of the kinase/antibody mixture. Add 5 µL of the tracer solution.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[14]

  • Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (Alexa Fluor™).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Determine the percentage of inhibition and IC50 value from the dose-response curve.

Data Presentation:

Compound Concentration (µM)Emission Ratio (520/495)% Inhibition
0 (Vehicle)2.50
0.012.44.0
0.12.020.0
11.2550.0
100.2590.0
1000.196.0
IC50 (µM) \multicolumn{2}{c}{1.0 }

Phase 2: Cell-Based Assays for Target Validation and Phenotypic Effects

Following successful in vitro characterization, it is crucial to assess the activity of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine in a more physiologically relevant cellular context.[7][16] Cell-based assays can confirm target engagement within the cell and evaluate the compound's downstream effects on cellular processes.

Western Blotting: Assessing Inhibition of Intracellular Kinase Signaling

Principle: Western blotting is a technique used to detect specific proteins in a complex mixture, such as a cell lysate. To assess the activity of a kinase inhibitor, we can measure the phosphorylation status of a known downstream substrate of the target kinase.[17] A reduction in the phosphorylation of the substrate in the presence of the inhibitor indicates target engagement and inhibition of the signaling pathway.[16] It is critical to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state of proteins.[17]

Experimental Workflow:

Start Start: Cell Culture and Treatment (Seed cells, treat with compound) Cell_Lysis Lyse cells in buffer containing phosphatase and protease inhibitors Start->Cell_Lysis Protein_Quant Determine protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with BSA (Avoid milk for phospho-antibodies) Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-phospho-substrate and anti-total-substrate) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using ECL reagent Secondary_Ab->Detection Imaging Image blot using a chemiluminescence imager Detection->Imaging End End: Analyze Data (Quantify band intensity, normalize phospho to total protein) Imaging->End

Caption: Western Blotting workflow for phosphoprotein analysis.

Detailed Protocol:

  • Cell Treatment: Plate a relevant cancer cell line (e.g., one with known hyperactive kinase signaling) and allow cells to adhere. Treat cells with varying concentrations of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.[17] Transfer the separated proteins to a PVDF membrane.[17]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17] Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total (pan) protein to normalize for protein loading.[18]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal for each treatment condition.

MTT Assay: Assessing the Impact on Cell Viability and Proliferation

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of living, metabolically active cells and can be quantified by measuring the absorbance of the solubilized formazan.[20]

Experimental Workflow:

Start Start: Seed Cells in 96-well Plate Add_Compound Add serial dilutions of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine Start->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Allows formazan crystal formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Incubate_Solubilize Incubate until crystals are fully dissolved Solubilize->Incubate_Solubilize Read_Absorbance Read Absorbance at ~570 nm Incubate_Solubilize->Read_Absorbance End End: Analyze Data (Calculate % viability, GI50) Read_Absorbance->End

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Seed a chosen cancer cell line in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine and a vehicle control.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours.[20]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[20][21]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.20100
0.11.1595.8
10.9075.0
100.6050.0
500.2420.0
1000.1210.0
GI50 (µM) \multicolumn{2}{c}{10.0 }

Conclusion and Future Directions

This guide provides a robust and logical workflow for the initial characterization of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine as a potential kinase inhibitor. By systematically progressing from direct biochemical assays to cell-based functional readouts, researchers can build a comprehensive profile of the compound's activity. Positive results from this cascade of experiments, particularly potent in vitro inhibition coupled with on-target effects in cells and significant anti-proliferative activity, would strongly warrant further investigation.

Future studies could include broader kinase profiling to assess selectivity, lead optimization through medicinal chemistry to improve potency and drug-like properties, and ultimately, in vivo studies in preclinical models of cancer to evaluate therapeutic efficacy. The structured approach outlined herein provides the foundational data necessary to make informed decisions about the continued development of this promising molecule.

References

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. [Link]

  • Cell-based test for kinase inhibitors - INiTS. [Link]

  • LanthaScreen Technology on microplate readers - BMG Labtech. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Pharmacophore approaches in protein kinase inhibitors design - Baishideng Publishing Group. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed. [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. [Link]

  • A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors - ACS Publications. [Link]

  • Cell-based Kinase Assays - Profacgen. [Link]

  • A pharmacophore map of small molecule protein kinase inhibitors - PubMed. [Link]

  • LanthaScreen - DnaTube.com - Scientific Video and Animation Site. [Link]

  • Kinase Assays with Myra - Bio Molecular Systems. [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. [Link]

  • Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed. [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. [Link]

  • Cell-based assay for the discovery of glycogen synthase kinase inhibitors - Harvard Office of Technology Development. [Link]

  • In vitro kinase assay - Bio-protocol. [Link]

  • Application note: Promega's ADP-Glo™ assay - Drug Target Review. [Link]

  • Pan/Phospho Analysis for Western Blot Normalization - LICORbio™. [Link]

  • In vitro kinase assay | Protocols.io. [Link]

  • Protocol for Invitro Kinase Assay. [Link]

  • Pharmacophore approaches in protein kinase inhibitors design - ResearchGate. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach | Request PDF - ResearchGate. [Link]

  • Kinase Activity Assay | Creative Diagnostics. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. [Link]

  • Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. [Link]

  • N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | C19H16ClN3O | CID - PubChem. [Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and biological activity of some new furan quaternary salts - PubMed. [Link]

  • (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid - PubChem. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]

Sources

Foundational

A Technical Guide to the Solubility Profile of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine in Dimethyl Sulfoxide (DMSO)

Abstract This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility profile of the novel compound 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine in dimethyl sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility profile of the novel compound 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine in dimethyl sulfoxide (DMSO). As DMSO is the preeminent solvent for compound storage and high-throughput screening in modern drug discovery, a thorough characterization of a compound's solubility is not merely a procedural step but a foundational requirement for generating reliable biological data. This document moves beyond simple protocol recitation to explain the physicochemical rationale behind experimental choices. It details methodologies for both thermodynamic and kinetic solubility assessment, provides step-by-step protocols, and establishes best practices for data reporting. This guide is intended for researchers, chemists, and drug development professionals who require a robust and scientifically rigorous approach to compound management and solubility characterization to ensure the integrity and success of their research endeavors.

Section 1: The Foundational Importance of Solubility in Drug Discovery

In the landscape of early-stage drug discovery, the journey of a potential therapeutic agent begins with its dissolution. The physical property of solubility profoundly impacts every subsequent experimental stage, from initial high-throughput screening (HTS) to lead optimization and formulation development.[1][2] An inadequately characterized solubility profile can lead to a cascade of costly and misleading results, including underestimated potency, inaccurate structure-activity relationships (SAR), and poor bioavailability.[3][4]

Dimethyl sulfoxide (DMSO) has become the industry-standard solvent for this critical first step.[5] Its utility stems from its remarkable capacity to dissolve an extensive range of both polar and nonpolar compounds, making it an invaluable tool for managing large and diverse chemical libraries.[6][7] As a polar aprotic solvent, DMSO is miscible with water and most organic solvents, facilitating the preparation of concentrated stock solutions that can be subsequently diluted into aqueous buffers for biological assays.[5][6]

This guide focuses on 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine, a representative heterocyclic small molecule. Understanding its behavior in DMSO is paramount. Precipitated compound in an assay can lead to false-negative results by reducing the effective concentration or false-positive results through non-specific light scattering or aggregation effects.[8] Therefore, determining the precise solubility limit is a non-negotiable checkpoint for ensuring data integrity and making informed decisions in the progression of a drug candidate.

Section 2: Physicochemical Properties Governing Solubility

The interaction between a solute and a solvent is a nuanced interplay of molecular forces. A predictive understanding of solubility begins with an analysis of the key structural features of both the compound and the solvent.

The Solute: 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine

While specific, publicly available experimental solubility data for this exact molecule is limited, its structural motifs provide a strong basis for predicting its behavior.

  • Pyridine Ring: A polar, aromatic heterocycle containing a nitrogen atom that can act as a hydrogen bond acceptor.

  • Furan Ring: A five-membered aromatic heterocycle with an oxygen atom, contributing to polarity and potential hydrogen bonding interactions.

  • Secondary Amine Linker (-NH-): This group is a critical contributor to solubility, acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen).

  • Chloro Substituent (-Cl): An electron-withdrawing group that adds to the molecule's polarity.

Collectively, these features suggest that 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine is a polar molecule with multiple sites available for hydrogen bonding, indicating a favorable interaction profile with polar solvents like DMSO.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO ((CH₃)₂SO) is a unique and powerful solvent due to its molecular structure.[6]

  • Polar Aprotic Nature: It possesses a highly polar sulfoxide bond (S=O) with a significant dipole moment. The oxygen atom is an exceptionally strong hydrogen bond acceptor, while the sterically hindered sulfur and methyl groups mean it does not act as a hydrogen bond donor. This allows it to effectively solvate cations and disrupt the hydrogen bonding networks of solutes.[6][7]

  • Amphipathic Character: While dominated by its polarity, the two methyl groups provide some nonpolar character, enabling it to dissolve a remarkably broad spectrum of substances.[9]

  • Hygroscopicity: A critical practical consideration is that DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere.[10] Water contamination can significantly alter the solubility of a compound. Therefore, the use of anhydrous DMSO, handled under dry conditions, is imperative for achieving accurate and reproducible results.[10][11]

Section 3: The Duality of Solubility: Kinetic vs. Thermodynamic

The question, "What is the solubility?" is incomplete without specifying the experimental context.[8] In drug discovery, solubility is typically defined in two distinct forms: kinetic and thermodynamic.[12][13] Understanding the difference is crucial for selecting the appropriate assay and correctly interpreting the results.

Thermodynamic solubility is the true equilibrium solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with the solid material under specific conditions (temperature, pressure).[12] This measurement is resource-intensive, requiring longer incubation times (often 24 hours or more) to ensure equilibrium is reached, but it is essential for lead optimization and formulation studies.[3]

Kinetic solubility , in contrast, is a measure of a compound's ability to remain in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[3][14] This process can create a thermodynamically unstable, supersaturated solution. The kinetic solubility value is the concentration at which the compound begins to precipitate out of this supersaturated state.[15] This method is fast, consumes minimal compound, and is well-suited for the high-throughput needs of early discovery screening.[3][4]

G cluster_0 Solubility Concepts cluster_1 Key Characteristics thermo Thermodynamic Solubility (Equilibrium) kinetic Kinetic Solubility (Supersaturated State) dissolved Compound in Solution thermo_char • 'True' Solubility • Equilibrium State • Low Throughput • For Lead Optimization thermo->thermo_char  Relevance precipitate Precipitation kinetic->precipitate kinetic_char • Apparent Solubility • Metastable State • High Throughput • For HTS Triage kinetic->kinetic_char  Relevance solid Solid Compound solid->dissolved dissolved->kinetic Rapid Dilution (from DMSO stock) dissolved->solid G start Start step1 Weigh excess solid compound into a glass vial start->step1 step2 Add a precise volume of anhydrous DMSO step1->step2 step3 Seal vial and incubate with vigorous shaking (e.g., 24h at 25°C) to reach equilibrium step2->step3 step4 Separate solid from supernatant (e.g., centrifuge at >10,000g for 15 min) step3->step4 step5 Carefully collect an aliquot of the clear supernatant step4->step5 step6 Prepare serial dilutions of the supernatant in an appropriate solvent step5->step6 step7 Quantify concentration using a validated analytical method (e.g., HPLC, LC-MS) step6->step7 end End: Report Thermodynamic Solubility (μM or mg/mL) step7->end

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine (e.g., 2-5 mg) into a 2 mL glass vial. The goal is to have undissolved solid remaining at the end of the experiment.

  • Dissolution: Add a precise volume of anhydrous DMSO (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure a true equilibrium is reached. [3][16]4. Separation: After incubation, separate the undissolved solid from the saturated solution. Centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) is a common and effective method. [16]5. Sampling: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical instrument. Determine the concentration of the compound using a validated method like HPLC-UV or LC-MS/MS against a standard curve. [16]7. Calculation: Back-calculate to determine the original concentration in the DMSO supernatant. This value is the thermodynamic solubility.

Protocol 2: Kinetic Solubility Assessment (Nephelometry-Based)

This high-throughput method is ideal for rapidly triaging compounds in early discovery. It measures the concentration at which a compound precipitates when diluted from DMSO into an aqueous buffer.

G start Start step1 Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) start->step1 step2 In a microplate, perform serial dilutions of the stock in DMSO step1->step2 step3 Dispense aqueous buffer (e.g., PBS) into a clear-bottomed 96- or 384-well plate step2->step3 step4 Transfer a small volume of each DMSO dilution into the corresponding buffer wells (e.g., 1 µL into 99 µL) step3->step4 step5 Mix and incubate for a set period (e.g., 1-2 hours at 25°C) step4->step5 step6 Measure turbidity/precipitation using a laser nephelometer or plate reader step5->step6 end End: Report Kinetic Solubility (Concentration at precipitation onset) step6->end

Caption: Workflow for High-Throughput Kinetic Solubility Assessment.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine in 100% DMSO.

  • Serial Dilution: In a polypropylene microplate, create a series of dilutions of the stock solution in DMSO (e.g., a 2-fold dilution series).

  • Assay Plate Preparation: In a clear-bottomed 96-well or 384-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Using an automated liquid handler, transfer a small volume (e.g., 1-2 µL) from the DMSO dilution plate to the aqueous buffer plate. This rapid change in solvent environment is what challenges the compound's solubility.

  • Incubation: Mix the plate briefly and allow it to incubate at room temperature for a defined period (e.g., 2 hours). [3]6. Detection: Measure the light scattering or turbidity in each well using a laser-based nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 620 nm). [3]7. Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in signal over the buffer/DMSO control wells.

Section 5: Data Presentation and Interpretation

Clear and consistent reporting of solubility data is essential for its utility. All quantitative data should be summarized in a structured format.

Parameter Thermodynamic Method Kinetic Method
Compound ID 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine
Solvent Anhydrous DMSOPBS, pH 7.4 (with 1% DMSO final)
Temperature 25°C25°C
Incubation Time 24 hours2 hours
Quantification HPLC-UV / LC-MSLaser Nephelometry
Solubility Value [Insert experimentally determined value, e.g., in mM or µg/mL][Insert experimentally determined value, e.g., in µM]
Observations [e.g., Crystalline solid remained][e.g., Precipitation observed above X µM]

Interpreting the Results: It is common for the kinetic solubility to be significantly higher than the thermodynamic solubility. [13]This discrepancy highlights the formation of a supersaturated state. A large difference between the two values can be a red flag, suggesting a higher risk of compound precipitation during longer biological assays or upon storage after dilution. This information is critical for designing robust experiments and for guiding medicinal chemistry efforts to improve the physicochemical properties of a compound series.

Section 6: Conclusion

The solubility profile of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine in DMSO is a critical dataset that underpins the reliability of all subsequent in vitro research. It is not a single value but a set of parameters that describe the compound's behavior under different, well-defined conditions. By employing scientifically rigorous protocols for both thermodynamic and kinetic solubility, researchers can gain a comprehensive understanding of their compound. This knowledge enables the confident preparation of stock solutions, the design of robust biological assays free from solubility artifacts, and the informed progression of promising molecules through the drug discovery pipeline. Ultimately, a disciplined approach to solubility assessment is a cornerstone of scientific integrity and a key driver of efficiency and success in the development of new therapeutics.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of Heterocyclic Amine Building Blocks in Medicinal Chemistry

Introduction: The Central Role of Heterocyclic Amines in Modern Drug Discovery Nitrogen-containing heterocycles are arguably the most significant structural class in medicinal chemistry, forming the core scaffold of a va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Heterocyclic Amines in Modern Drug Discovery

Nitrogen-containing heterocycles are arguably the most significant structural class in medicinal chemistry, forming the core scaffold of a vast number of natural products, pharmaceuticals, and agrochemicals.[1] Their prevalence in FDA-approved drugs underscores their importance; it is estimated that over 85% of all biologically active small molecules contain at least one heterocyclic ring.[2] The incorporation of nitrogen atoms into cyclic frameworks introduces unique physicochemical properties that are critical for drug efficacy.[3] These properties include enhanced solubility, the ability to form key hydrogen bonds with biological targets, and the fine-tuning of electronic and lipophilic characteristics, all of which contribute to improved pharmacokinetic and pharmacodynamic profiles.[3][4]

This technical guide provides an in-depth exploration of key synthetic strategies for preparing heterocyclic amine building blocks, offering both the theoretical underpinnings and practical, field-proven protocols for their synthesis. We will delve into classical annulation reactions, modern cross-coupling methodologies, and direct C-H functionalization techniques that are indispensable in the modern medicinal chemist's toolbox.

Key Synthetic Strategies and Core Concepts

The synthesis of N-heterocycles is a dynamic field, with classic named reactions continually being refined and novel, more efficient methods emerging.[5] This section will cover three pillars of heterocyclic amine synthesis: classical annulation, modern cross-coupling, and direct C-H functionalization.

Classical Annulation: The Pictet-Spengler Reaction

The Pictet-Spengler reaction, discovered in 1911, remains a cornerstone for the synthesis of tetrahydroisoquinolines and related β-carboline skeletons.[6][7] These motifs are central to a wide array of biologically active natural products and synthetic drugs.[6] The reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[6][8]

Mechanism and Causality:

The driving force of the Pictet-Spengler reaction is the formation of a Schiff base (or iminium ion) intermediate, which then undergoes cyclization.[6] The success of the reaction is highly dependent on the electronic nature of the aromatic ring; electron-donating groups on the β-arylethylamine enhance the nucleophilicity of the ring, facilitating the cyclization under milder conditions.[8] For less activated systems, stronger acids or "superacids" may be required to promote the reaction.[9]

Diagram 1: The Pictet-Spengler Reaction Workflow

pictet_spengler_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Process cluster_purification Workup & Purification beta_arylethylamine β-Arylethylamine schiff_base Schiff Base Formation beta_arylethylamine->schiff_base carbonyl Aldehyde or Ketone carbonyl->schiff_base acid Acid Catalyst (e.g., HCl, TFA) acid->schiff_base Catalyzes solvent Solvent (e.g., Toluene, CH2Cl2) heat Heat (Optional) cyclization Intramolecular Cyclization schiff_base->cyclization Iminium Ion Intermediate quench Aqueous Quench (e.g., NaHCO3) cyclization->quench extraction Solvent Extraction quench->extraction purify Chromatography extraction->purify product Tetrahydroisoquinoline Product purify->product

Caption: A generalized workflow for the Pictet-Spengler reaction.

Protocol 1: General Procedure for the Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

This protocol is adapted from the synthesis of a Tadalafil precursor.[6]

  • Step 1: Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-arylethylamine (e.g., D-tryptophan methyl ester hydrochloride, 1.0 eq) and the aldehyde (e.g., piperonal, 1.1 eq) in a suitable solvent mixture such as acetonitrile and isopropanol.

  • Step 2: Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 3: Reaction Quench: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic.

  • Step 4: Product Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Step 5: Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Step 6: Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

Modern Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[10] This reaction has revolutionized the synthesis of aryl amines, offering a versatile and highly efficient alternative to traditional methods that often require harsh conditions and have limited substrate scope.[10][11] Its broad applicability makes it a go-to method for installing nitrogen-containing heterocycles in medicinal chemistry programs.[12]

Mechanism and Causality:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[10][13] The choice of ligand is critical for the reaction's success, with sterically hindered and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands being crucial for promoting the reductive elimination step and preventing catalyst decomposition.[12][14]

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex (L_n)Pd(II)(Ar)(X) pd0->oxidative_addition Ar-X amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination R2NH, Base reductive_elimination Reductive Elimination amine_coordination->reductive_elimination -HX reductive_elimination->pd0 Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates.

  • Step 1: Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., a biaryl phosphine like RuPhos, 2-10 mol%), and the base (e.g., NaOt-Bu or K₂CO₃, 1.5-2.0 eq).

  • Step 2: Addition of Reactants: Add the aryl halide (1.0 eq) and the amine (1.1-1.5 eq) to the Schlenk tube, followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Step 3: Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Step 4: Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Step 5: Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Common Catalysts and Ligands for Buchwald-Hartwig Amination

Catalyst/PrecatalystCommon LigandsTypical Substrates
Pd(OAc)₂BINAP, DPPFAryl bromides, iodides, and triflates
Pd₂(dba)₃XPhos, RuPhos, BrettPhosAryl chlorides, bromides, and iodides
Pd-NHC complexesIPr, IMesChallenging substrates, including five-membered heteroaryl chlorides[14]
Direct C-H Functionalization: The Minisci Reaction and Beyond

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of complex molecules, offering a more atom-economical and environmentally benign approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[15][16]

The Minisci Reaction:

The Minisci reaction is a radical-based method for the direct alkylation or acylation of electron-deficient N-heterocycles.[17] The classical Minisci reaction involves the generation of a nucleophilic carbon-centered radical, which then adds to a protonated heteroarene.[17] Recent advances have expanded the scope of this reaction through the use of photoredox catalysis, allowing for milder reaction conditions and a broader range of radical precursors.[18]

Mechanism and Causality:

The reaction proceeds via the generation of a radical species, which then attacks the electron-deficient heterocyclic ring, typically at the C2 or C4 positions of pyridines and quinolines.[17] The resulting radical cation intermediate is then oxidized to the final product. The use of an acid is crucial as it protonates the heterocycle, lowering its LUMO energy and making it more susceptible to radical attack.[17]

Diagram 3: General Scheme of the Minisci Reaction

minisci_reaction radical_precursor Radical Precursor (e.g., R-COOH) initiator Initiator (e.g., (NH4)2S2O8/AgNO3 or Photocatalyst) radical_precursor->initiator Generates heterocycle Protonated N-Heterocycle initiator->heterocycle Radical Addition product Functionalized N-Heterocycle heterocycle->product Oxidation

Caption: A simplified representation of the Minisci reaction.

Protocol 3: Photocatalytic Minisci-Type Reaction

This protocol is a general representation of modern photocatalytic Minisci reactions.[18]

  • Step 1: Reaction Setup: In a vial equipped with a magnetic stir bar, combine the N-heterocycle (1.0 eq), the radical precursor (e.g., a carboxylic acid or an ether, 2.0-5.0 eq), and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic dye, 1-2 mol%).

  • Step 2: Solvent and Degassing: Add a suitable solvent (e.g., acetonitrile or DMSO) and degas the mixture by sparging with an inert gas for 15-20 minutes.

  • Step 3: Irradiation: Place the reaction vial in front of a light source (e.g., a blue LED lamp) and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

  • Step 4: Workup: Upon completion, quench the reaction with a saturated solution of NaHCO₃ and extract with an organic solvent.

  • Step 5: Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Transition Metal-Catalyzed C-H Activation:

Transition metal-catalyzed C-H activation provides another powerful avenue for the direct functionalization of heterocycles.[19][20] These methods often employ a directing group to achieve high levels of regioselectivity.[16] For instance, amidines can act as directing groups to facilitate the rhodium- or manganese-catalyzed annulation with alkynes to form isoquinolines.[19]

Table 2: Comparison of Synthetic Strategies

StrategyKey FeaturesAdvantagesCommon Applications
Pictet-Spengler Acid-catalyzed cyclization of β-arylethylamines.Robust, well-established, good for tetrahydroisoquinolines.Natural product synthesis, scaffolds for CNS-active drugs.[6][7]
Buchwald-Hartwig Pd-catalyzed C-N cross-coupling.Broad substrate scope, high functional group tolerance, mild conditions.Synthesis of aryl amines, late-stage functionalization.[10][11]
Minisci Reaction Radical C-H functionalization of electron-deficient heterocycles.Atom-economical, avoids pre-functionalization.Late-stage alkylation/acylation of heterocycles.[17][21]
TM-Catalyzed C-H Activation Directed C-H functionalization.High regioselectivity, atom-economical.Synthesis of complex, polycyclic heterocycles.[19][20]

Conclusion and Future Outlook

The synthesis of heterocyclic amine building blocks is a cornerstone of medicinal chemistry, enabling the discovery and development of new therapeutic agents.[][23] Classical methods like the Pictet-Spengler reaction continue to be valuable tools, while modern catalytic approaches such as the Buchwald-Hartwig amination and direct C-H functionalization have significantly expanded the synthetic chemist's capabilities.[6][10][16] The ongoing development of more sustainable and efficient synthetic methods, including those utilizing non-conventional energy sources like microwave irradiation and mechanochemistry, will undoubtedly continue to drive innovation in this critical area of research.[24]

References

  • The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines - Benchchem. (URL: )
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. (URL: )
  • Procter, D. J., et al. (2021). Recent Advances in Minisci-Type Reactions. Chemical Reviews, 121(15), 9406-9477. (URL: )
  • Ren, J., et al. (2025). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Advances. (URL: )
  • Synthesis of Medicinally Relevant N-Heterocycles. (2021). Encyclopedia.pub. (URL: )
  • Minami, H., et al. (2013). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Bioscience, Biotechnology, and Biochemistry, 77(7), 1464-1468. (URL: )
  • Pictet-Spengler Reaction - J&K Scientific LLC. (2021). (URL: )
  • Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. (2024). Organic & Biomolecular Chemistry. (URL: )
  • Tetrahydroisoquinoline synthesis - Organic Chemistry Portal. (URL: )
  • Sivaraja, N., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances. (URL: )
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (2021). Angewandte Chemie International Edition, 60(36), 19785-19792. (URL: [Link])

  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry, 81(3), 843-843. (URL: )
  • Recent Advances of Minisci Reactions in Aqueous Solution. SIOC Journals. (URL: )
  • Grygorenko, O., et al. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Enamine. (URL: )
  • Nicewicz, D. A., & Macmillan, D. W. C. (2014). Direct Arylation of Ethers through the Combination of Photoredox-Mediated CH Functionalization and the Minisci Reaction. Angewandte Chemie International Edition, 53(51), 14281-14285. (URL: )
  • Dong, J., & Wang, Q. (n.d.).
  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. (URL: [Link])

  • Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. (2025). PMC. (URL: )
  • Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. (2023). Taylor & Francis. (URL: )
  • Yu, J., & Fu, H. (2015). C-H amination in the synthesis of N-heterocycles. Research and Reports in Organic Chemistry, 1-14. (URL: )
  • Top Nitrogen Heterocycles in Modern Drugs. (2025). BOC Sciences. (URL: )
  • Buchwald–Hartwig amin
  • Li, X.
  • Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Leveraging Novel Rh(I)
  • MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. (2025). (URL: )
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applic
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). (URL: )
  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (n.d.). PMC. (URL: )
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). (URL: )
  • Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. (n.d.). PMC. (URL: )
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. (URL: )
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025). International Journal of Scientific Research & Technology. (URL: )
  • Al-Mousawi, S. M., et al. (2014). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Molecules, 19(7), 9870-9883. (URL: [Link])

Sources

Application

Formulation of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine for In Vitro Studies

Abstract This application note provides a standardized protocol for the formulation, storage, and in vitro delivery of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine . As a lipophilic small molecule (Predicted LogP ~2.5–3....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a standardized protocol for the formulation, storage, and in vitro delivery of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine . As a lipophilic small molecule (Predicted LogP ~2.5–3.[1]0) containing a furan moiety, this compound presents specific challenges regarding aqueous solubility and oxidative stability.[1] This guide outlines a DMSO-based "Step-Down" Dilution Strategy designed to maximize bioavailability while preventing micro-precipitation, a common source of false negatives in cellular assays.

Physicochemical Profile & Pre-Formulation Analysis

Before formulation, it is critical to understand the molecule's structural limitations.[1] The presence of the furan ring and the chloro-pyridine core dictates specific handling requirements.

PropertyValue / CharacteristicImplication for Formulation
Molecular Formula C₁₀H₉ClN₂OMW ~208.64 g/mol
Lipophilicity High (Est. LogP > 2.0)Poor aqueous solubility; requires organic co-solvent.[1]
H-Bond Donors 1 (Secondary Amine)Potential for aggregation in aqueous media.[1]
Key Moiety: Furan Acid-sensitive; Light-sensitiveAvoid acidic buffers (pH < 5.5); Store in amber vials.[1]
Key Moiety: Cl-Pyridine Electron-deficient ringStable under physiological conditions; susceptible to nucleophiles at high T.
Stability Warning
  • Oxidation: Furan rings are susceptible to oxidative ring-opening under high-light or high-oxygen conditions. Stock solutions must be stored under inert gas (Nitrogen/Argon) if possible.

  • Acidity: Avoid formulation in acidic buffers (e.g., Acetate pH 4.0), as this may catalyze furan decomposition.[1]

Stock Solution Preparation

Objective: Create a high-concentration, stable stock solution free of aggregates.

Solvent Selection
  • Primary Vehicle: Dimethyl Sulfoxide (DMSO) , Anhydrous (≥99.9%).[1]

    • Why: DMSO is the only vehicle capable of solvating this compound at >10 mM while remaining miscible with aqueous media.[1]

  • Alternative: Ethanol (absolute) may be used but is more volatile, leading to concentration drift over time.[1] Avoid for long-term storage.

Protocol: Preparation of 20 mM Stock
  • Weighing: Accurately weigh 4.17 mg of solid compound into a sterile, amber glass vial (approx. 2 mL capacity).

    • Note: Do not use polystyrene (PS) tubes for neat DMSO, as leaching may occur.[1] Use Polypropylene (PP) or Glass.[1]

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates incomplete solvation.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (short term < 1 month) or -80°C (long term).

Working Solution Preparation: The "Step-Down" Method

Critical Failure Point: Direct addition of high-concentration DMSO stock into cell culture media often causes "solvent shock" , leading to rapid micro-precipitation of the compound. This results in effective concentrations far lower than calculated.

Solution: Use an Intermediate Dilution Step to lower the kinetic barrier to solvation.[1]

Protocol: Preparation of 10 µM Assay Medium (0.1% DMSO)

Target: 10 mL of Media containing 10 µM Compound and 0.1% DMSO.

  • Thaw Stock: Thaw the 20 mM DMSO stock at room temperature (RT). Vortex to ensure homogeneity.[1]

  • Intermediate Dilution (100x Concentrate):

    • Prepare a 10 mM intermediate by mixing 10 µL of 20 mM Stock + 10 µL DMSO.

    • Better Approach: Dilute the stock into a "carrier" compatible solvent if possible, but for this compound, keeping the intermediate in 100% DMSO is safest to prevent crashing.

    • Revised Step: We will dilute directly from 10 mM .

  • Step-Down Dilution (The "Pre-mix"):

    • Pipette 5 µL of the 20 mM Stock into a sterile tube.[1]

    • Add 4.995 mL of pre-warmed (37°C) Culture Media dropwise while vortexing the tube gently.

    • Result: This creates a 20 µM solution (2x concentrated) with 0.1% DMSO.

    • Why: Adding media to the DMSO allows the surfactant proteins in the media (like BSA/FBS) to coat the hydrophobic molecules as they enter the aqueous phase, preventing aggregation.[1]

  • Final Addition:

    • Add this 2x solution (20 µM) to your cells (which are already in an equal volume of media) to reach the final 10 µM concentration.[1]

Dilution Table
Target Conc.[1][2][3]Step 1: SourceStep 2: DiluentFinal DMSO %Risk of Precip.
100 µM 20 mM Stock (1:200)Media0.5%High (Check Turbidity)
10 µM 20 mM Stock (1:2000)Media0.05%Low
1 µM 20 mM Stock -> 1 mM Int.[1]Media0.05%Negligible

Quality Control & Validation

Since this is a research compound, self-validation of the formulation is mandatory.

A. Turbidimetric Solubility Assay

Before running valuable biological assays, verify the compound stays in solution at your highest test concentration.[1]

  • Prepare the highest working concentration (e.g., 100 µM) in a clear 96-well plate.[1]

  • Measure Absorbance at 600 nm (OD600) immediately and after 24 hours.

  • Criteria: An OD600 > 0.01 (above media blank) indicates precipitation.[1]

B. Biological Vehicle Control

Always include a 0.1% DMSO only control well.[1] Furan derivatives can sometimes sensitize cells to oxidative stress; ensure the baseline DMSO toxicity is established for your specific cell line.[1]

Visual Workflows

Figure 1: Formulation Logic Flow

FormulationWorkflow Solid Solid Compound (Store Desiccated) Stock 20 mM Stock (100% DMSO) Solid->Stock + Anhydrous DMSO Inter Intermediate (Optional 100x) Stock->Inter If <1 µM target MediaAdd Dropwise Addition to Media (37°C) Stock->MediaAdd Step-Down Dilution Inter->MediaAdd Assay Final Assay Well (Soluble) MediaAdd->Assay Vortex & Warm Precip PRECIPITATION (Data Invalid) MediaAdd->Precip Cold Media or Rapid Addition

Caption: Step-wise solvation strategy. Red path indicates the common failure mode (rapid addition to cold media) leading to precipitation.[1]

Figure 2: Troubleshooting Solubility

Troubleshooting Check Visual/OD600 Check at T=0h Clear Solution Clear Check->Clear Cloudy Cloudy / Precipitate Check->Cloudy Action1 Proceed to Assay Clear->Action1 Action2 Sonicate (37°C) Cloudy->Action2 Action2->Check Re-evaluate Action3 Reduce Conc. or Increase DMSO Action2->Action3 Fails

Caption: Decision tree for handling insolubility events during working solution preparation.

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard text on formulation of lipophilic compounds).

  • Waybright, T. J., et al. (2009).[1] Increasing the reliability of in vitro high-throughput screens by careful formulation. Assay Drug Dev Technol. (Discusses the "Step-Down" dilution method).

  • PubChem. (2024).[1][4] Compound Summary: 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine.[5] Retrieved from [Link](Used for structural verification and property inference).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine

Status: Operational Ticket ID: PUR-PYR-FUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Compound Profile & Chromatographic Challenges Before initiating purification, you must understand the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-PYR-FUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Compound Profile & Chromatographic Challenges

Before initiating purification, you must understand the physicochemical behavior of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine . This molecule presents a "perfect storm" of chromatographic challenges that leads to failure in standard protocols.

The Chemical Conflict
  • The Basicity Trap: The pyridine ring, augmented by the electron-donating secondary amine at the 4-position, acts as a Lewis base. It will strongly interact with the acidic silanol groups (

    
    ) of standard silica gel.
    
    • Symptom:[1][2][3][4][5][6][7][8] Severe peak tailing (streaking), poor resolution, and mass loss due to irreversible adsorption.

  • The Furan Sensitivity: The furan ring is acid-sensitive.[7] While less fragile than some heterocycles, prolonged exposure to acidic silica—especially if the column run is slow—can induce ring-opening or polymerization.

    • Symptom:[1][2][3][4][5][6][7][8] The fraction turns dark/brown upon concentration; appearance of baseline noise in NMR.

  • The Lipophilicity Balance: The chlorine atom at the 2-position adds lipophilicity, making the compound soluble in chlorinated solvents but potentially less soluble in pure alkanes.

Standard Operating Procedure (SOP)

Objective: Isolate the target compound with >98% purity while suppressing silanol activity.

Phase A: Mobile Phase Selection

Do not use a standard Hexane/Ethyl Acetate gradient without modification. You must use a Basic Modifier .

ParameterRecommended SystemAlternative System
Primary Solvent Hexane (or Heptane)Dichloromethane (DCM)
Secondary Solvent Ethyl Acetate (EtOAc)Methanol (MeOH)
Modifier (CRITICAL) Triethylamine (TEA) 1% v/v Ammonia (7N in MeOH) 1% v/v
Why? Best for stability. Furan is stable; separation is driven by polarity.Use only if solubility in Hex/EtOAc is poor. Warning: DCM can be slightly acidic.
Phase B: TLC Method Development

Run this test before packing the column.

  • Prepare a TLC chamber with 30% EtOAc in Hexane + 1% TEA .

  • Spot the crude mixture.

  • Target Rf: You are aiming for the product to appear at Rf 0.25 – 0.35 .

    • If Rf > 0.5: Lower EtOAc concentration.[5]

    • If Rf < 0.2: Increase EtOAc concentration or switch to DCM/MeOH.

  • Visualization: UV (254 nm) is primary. Iodine stain works well for the furan moiety.

Phase C: Column Packing & Execution (The "Buffered Silica" Protocol)

Standard silica packing will result in streaking. Use this slurry method.

  • Slurry Preparation: Suspend the calculated amount of Silica Gel 60 in the starting mobile phase (e.g., 10% EtOAc/Hexane) containing 1% TEA .

    • Mechanism:[1][3][5] The TEA neutralizes the acidic silanols before the sample touches them.

  • Equilibration: Flush the column with 2-3 column volumes (CV) of the TEA-doped solvent.

  • Loading:

    • Preferred: Dry load.[5] Adsorb crude onto Celite or neutral alumina. Avoid drying onto silica if possible to prevent decomposition.

    • Liquid Load: Dissolve in minimal DCM/Toluene.

  • Elution: Run the gradient.

    • Gradient Profile: 0%

      
       50% EtOAc in Hexane (maintain 1% TEA throughout).
      
    • Flow Rate: Keep it brisk. Do not let the furan sit on the column overnight.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for method development, specifically addressing the stability/solubility trade-off.

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Solubility Check: Dissolves in Hex/EtOAc? Start->SolubilityCheck TLC_A TLC: 30% EtOAc/Hex + 1% TEA SolubilityCheck->TLC_A Yes TLC_B TLC: 5% MeOH/DCM + 1% NH3 SolubilityCheck->TLC_B No Decision1 Rf Value? TLC_A->Decision1 Decision2 Rf Value? TLC_B->Decision2 Decision1->TLC_B Rf < 0.1 (Too Polar) MethodA METHOD A (Preferred) Hex/EtOAc + 1% TEA Protects Furan Decision1->MethodA 0.2 < Rf < 0.4 MethodB METHOD B (Alternative) DCM/MeOH + 1% NH3 Better Solubility Decision2->MethodB 0.2 < Rf < 0.4 PreTreat CRITICAL STEP: Pre-treat Silica Slurry with 1% TEA MethodA->PreTreat MethodB->PreTreat RunColumn Run Flash Column Collect Fractions PreTreat->RunColumn

Caption: Workflow for selecting the optimal solvent system based on solubility and retention factor (Rf), emphasizing the mandatory silica neutralization step.

Troubleshooting Guide

Symptom: Broad, Tailing Peaks (Streaking)

  • Root Cause: Incomplete neutralization of silica silanols. The amine is "sticking" to the column.

  • Correction:

    • Increase TEA concentration to 1.5% or 2%.

    • Switch stationary phase to Neutral Alumina (Grade III). Alumina is less acidic than silica and often resolves amines better without aggressive modifiers [1].

Symptom: Product turns brown/black after evaporation

  • Root Cause: Furan polymerization catalyzed by trace acid or heat.

  • Correction:

    • Ensure the rotovap water bath is

      
      .
      
    • Do not leave the compound on the column. Flush rapidly.

    • Pro Tip: Add a few drops of TEA to the collection flask before evaporation to keep the environment basic during concentration.

Symptom: Co-elution with Starting Material (2,4-dichloropyridine)

  • Root Cause: 2,4-dichloropyridine is non-polar, but if the gradient starts too high in polarity, it will wash out with the product.

  • Correction:

    • Start the gradient at 0% EtOAc (Pure Hexane + TEA) and hold for 2 CVs. The dichloro-SM should elute immediately.

    • The product (amine) will stick until the polarity increases.

Frequently Asked Questions (FAQs)

Q: Can I use an acid-base extraction instead of a column? A: Yes, and it is highly recommended as a pre-purification step.

  • Dissolve crude in EtOAc.[4]

  • Extract with 1M HCl (The product goes into water; non-basic impurities stay in EtOAc). Note: Do this quickly to protect the furan.

  • Wash the aqueous layer with fresh EtOAc.

  • Basify the aqueous layer (pH 10) with NaOH/NaHCO3.

  • Extract back into EtOAc. This often yields material pure enough to skip the column or makes the column much easier [2].

Q: Why not use DCM/MeOH for everything? A: While aminopyridines are very soluble in DCM, dichloromethane can slowly decompose to generate HCl, which is detrimental to the furan ring. Additionally, MeOH/DCM gradients on silica are exothermic and can cause gas bubbles (boiling) in the column, cracking the packing bed. If you must use it, keep the MeOH % low (<10%).

Q: How do I store the purified compound? A: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Amine-furan compounds can oxidize over time to form N-oxides or ring-opened byproducts.

References

  • University of Rochester. Chromatography: The Solid Phase - Choosing Media for Separation. Retrieved from [Link] (General reference for Alumina vs. Silica usage for amines).

Sources

Optimization

Solving solubility issues of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine in aqueous buffers

Compound: 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of solubilizing 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine .

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of solubilizing 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine . As a Senior Application Scientist, I have structured this content to bridge the gap between organic chemistry principles and practical biological assay requirements.

Executive Summary: The Physicochemical Profile

Before attempting formulation, you must understand why this molecule is difficult. It presents a "dual-threat" profile:

  • Lipophilic Weak Base: The 2-chloropyridine core reduces the basicity of the 4-amino group (estimated pKa ~4.5–5.5), making it poorly soluble in neutral water (pH 7.4).

  • Acid-Labile Moiety: The furan ring is sensitive to hydrolytic ring-opening in strong acids (pH < 3), limiting the use of aggressive acidification to solubilize the base.

Core Challenge: You need a slightly acidic environment to protonate the pyridine for solubility, but you must avoid conditions that degrade the furan ring or cause precipitation upon dilution into physiological buffers.

Module 1: Preparation of Stock Solutions

The Golden Rule: Never attempt to dissolve the solid directly into aqueous buffer. Always create a high-concentration organic stock first.

Protocol A: DMSO Stock Preparation
  • Target Concentration: 10 mM – 50 mM (depending on assay needs).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is preferred over Ethanol due to lower volatility and better solubilizing power for this specific scaffold.

  • Procedure:

    • Weigh the solid compound in a glass vial (avoid polystyrene).

    • Add 100% Anhydrous DMSO to reach the target concentration.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If "schlieren" lines (wavy optical distortions) or micro-particulates are visible, sonicate for 5 minutes at 40 kHz.

Critical Warning: DMSO is hygroscopic. Water uptake reduces its solvating power. Store DMSO stocks in small aliquots at -20°C, sealed with Parafilm.

Module 2: Aqueous Dilution (Preventing "Crash Out")

The most common failure mode is "The Parachute Effect." When you spike a DMSO stock into a neutral buffer (PBS), the DMSO diffuses away instantly, leaving the hydrophobic molecules stranded. They aggregate and precipitate (crash out).

Troubleshooting Workflow: The Intermediate Dilution Step

Do not jump from 100% DMSO to 0.1% DMSO in one step if you are working near the solubility limit.

Step-by-Step Protocol:

  • Prepare Buffer: Use PBS or HBSS (pH 7.4).

  • Intermediate Step: Dilute your DMSO stock 1:10 into a "co-solvent mix" (e.g., 50% DMSO / 50% Water or PEG400).

  • Final Dilution: Spike this intermediate into your final assay buffer while vortexing the buffer .

    • Why? This prevents local regions of high concentration where nucleation seeds form.

Visual Workflow: Optimal Dilution Strategy

DilutionStrategy Solid Solid Compound Stock Primary Stock (100% DMSO) 20-50 mM Solid->Stock Dissolve Inter Intermediate Mix (50% DMSO / 50% PEG400) Stock->Inter 1:10 Dilution Precip PRECIPITATION RISK (Cloudy Solution) Stock->Precip Direct Spike (High Conc.) Buffer Assay Buffer (PBS pH 7.4) Inter->Buffer Slow Addition with Vortexing Success Stable Assay Solution (<1% DMSO) Buffer->Success Equilibration

Caption: Figure 1. Kinetic Solubility Workflow. Direct spiking (red path) often leads to precipitation. The intermediate step (yellow path) stabilizes the transition to the aqueous phase.

Module 3: Advanced Formulation (Cyclodextrins)

If the compound precipitates even with careful dilution, or if you need higher concentrations (>100 µM) in aqueous media, you must use Complexation .

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket." The lipophilic chloropyridine/furan moiety sits inside the hydrophobic bucket, while the hydrophilic exterior interacts with water.

Protocol B: HP-β-CD Formulation
  • Reagents: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), Citrate Buffer (pH 4.5 - 5.0).

  • Why pH 5.0? This pH slightly protonates the pyridine nitrogen (increasing intrinsic solubility) but is mild enough to preserve the furan ring.

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in 50 mM Citrate Buffer (pH 5.0).

  • Add Compound: Add the compound from a concentrated DMSO stock (keep final DMSO < 5%) or add solid compound directly if avoiding DMSO is critical.

  • Equilibrate: Shake at room temperature for 4–6 hours.

  • Filter: Pass through a 0.22 µm PVDF filter to remove any undissolved particles.

Data Comparison: Solubility Enhancement

MethodEstimated Solubility (µM)Stability RiskBiological Compatibility
PBS (pH 7.4) < 5 µMHigh (Precipitation)High
PBS + 1% DMSO ~ 10-20 µMModerate (Kinetic)High
Acetate Buffer (pH 4.5) ~ 50-100 µMLow (Furan hydrolysis if < pH 3)Moderate (Check assay pH limits)
20% HP-β-CD (pH 5.0) > 500 µM Very Low High (Inert excipient)
Module 4: Decision Matrix

Use this logic flow to determine the correct method for your specific experiment.

DecisionTree Start Start: Define Requirement ConcCheck Target Conc > 10 µM? Start->ConcCheck DMSO_Tol Is DMSO tolerated? ConcCheck->DMSO_Tol No (Low Conc) pH_Check Can Assay tolerate pH 5? ConcCheck->pH_Check Yes (High Conc) Simple Use Method 1: Direct DMSO Spike DMSO_Tol->Simple Yes DMSO_Tol->pH_Check No Complex Use Method 2: HP-β-CD Complexation pH_Check->Complex No (Neutral pH req) BufferOpt Use Citrate Buffer (pH 5) pH_Check->BufferOpt Yes BufferOpt->Complex Combine for Max Solubility Cosolvent Use 30% PEG400/Water

Caption: Figure 2. Formulation Decision Tree. Selects the optimal solubilization strategy based on concentration requirements and assay pH tolerance.

Frequently Asked Questions (FAQ)

Q1: My solution turned yellow/brown after 24 hours. Is it still good?

  • Diagnosis: This indicates degradation. Furan rings are susceptible to oxidation and acid-catalyzed ring opening, often forming colored polymer byproducts.

  • Action: Discard the solution. Always prepare aqueous dilutions fresh. If storage is necessary, freeze aliquots at -80°C, but never store at acidic pH (<5) for long periods.

Q2: Can I use polystyrene (PS) plates for this compound?

  • Risk: Lipophilic amines often bind non-specifically to plastics.

  • Recommendation: Use Polypropylene (PP) plates or Low-Binding surface plates. If you observe lower-than-expected potency, the compound may be coating the walls of your dilution reservoir.

Q3: Why not use HCl to dissolve it?

  • Chemistry: While HCl would protonate the pyridine and dissolve the solid instantly, the local pH drop (often < pH 1) will rapidly degrade the furan moiety.

  • Alternative: Use weaker acids like Citric acid or Acetic acid where the pH is buffered around 4.5–5.0.

References
  • Di Liello, F. et al. (2016). Solubility of drugs in DMSO/water mixtures: A practical guide. ResearchGate.

  • Loftsson, T. & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Galkin, K.I. et al. (2025).[1] The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.

  • Cayman Chemical. (2022).[2] 4-Aminopyridine Product Information & Solubility Data.[3]

  • PubChem. (2025). 2-Chloro-5-methylpyridin-4-amine Physicochemical Properties. National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity: Purine vs. Pyridine Furan-Methylamines

Executive Summary This technical guide provides a comparative analysis of Purine versus Pyridine scaffolds functionalized with a furan-methylamine moiety. This specific pharmacophore—exemplified by the cytokinin Kinetin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Purine versus Pyridine scaffolds functionalized with a furan-methylamine moiety. This specific pharmacophore—exemplified by the cytokinin Kinetin (N⁶-furfuryladenine) —is a critical structural motif in drug discovery, influencing pathways ranging from plant growth regulation to human cell cycle control (CDK inhibition) and neuroprotection.

While the purine scaffold represents the biological standard (mimicking adenosine), the pyridine scaffold (often utilized as deazapurine bioisosteres or monocyclic kinase inhibitors) offers distinct advantages in metabolic stability , solubility , and selectivity . This guide synthesizes experimental data to assist researchers in selecting the optimal scaffold for specific therapeutic targets.

Chemical Architecture & Pharmacophore Analysis

The core biological activity of these compounds stems from their ability to mimic the adenine base of ATP. The furan-methylamine group acts as a hydrophobic "anchor," often occupying specific pockets within enzyme active sites (e.g., the hydrophobic pocket of CDKs).

Structural Comparison
  • Purine Scaffold (Kinetin): A fused pyrimidine-imidazole ring system. High affinity for adenosine receptors and kinase ATP-binding sites but prone to rapid metabolic clearance (e.g., by xanthine oxidase).

  • Pyridine Scaffold (Bioisosteres):

    • 1-Deazapurine (Imidazo[4,5-b]pyridine): Retains the bicyclic shape but lacks N1.

    • 3-Deazapurine (Imidazo[4,5-c]pyridine): Lacks N3.

    • Monocyclic Pyridines: Simplified scaffolds (e.g., 2-aminopyridine derivatives) used to reduce molecular weight and alter hydrogen bond donor/acceptor profiles.

ChemicalStructures cluster_0 Purine Core (Standard) cluster_1 Pyridine Bioisosteres Kinetin Kinetin (N6-furfuryladenine) High Affinity / Rapid Metabolism Deazapurine Deazapurines (Imidazo-pyridines) Enhanced Cytoprotection Pyrazolo Pyrazolo-pyridines (Kinase Inhibitors) High Selectivity Furan Furan-Methylamine (Pharmacophore) Furan->Kinetin Native Attachment Furan->Deazapurine Isosteric Replacement Furan->Pyrazolo Scaffold Hopping

Figure 1: Structural relationships between the purine benchmark (Kinetin) and pyridine-based bioisosteres.

Biological Activity Profiles

A. Cytokinin & Cytoprotective Activity (Neuroprotection)

Context: Kinetin is a potent antioxidant and anti-aging agent.[1] However, its therapeutic utility is limited by low potency in specific disease models (e.g., Familial Dysautonomia). Pyridine-fused isosteres (deazapurines) have been engineered to overcome these limitations.

Mechanism: Modulation of oxidative stress response (Nrf2 pathway) and correction of mRNA splicing defects (ELP1 gene).

FeaturePurine (Kinetin)Pyridine Isostere (1-Deazapurine)Pyridine Isostere (3-Deazapurine)
Oxidative Stress Protection Moderate (Direct scavenging)High (Glutathione preservation)Moderate
ELP1 Splicing Correction Low PotencyHigh Potency Low/Inactive
Metabolic Stability Low (Xanthine Oxidase substrate)High (Resistant to XO)High
Neuroprotection (SH-SY5Y) Effective at high µMEffective at low µM Variable

Key Insight: The 1-deazapurine scaffold (imidazo[4,5-b]pyridine) significantly outperforms the native purine in protecting Friedreich’s ataxia fibroblasts against glutathione depletion, likely due to altered electron density preventing metabolic degradation.

B. Kinase Inhibition (Oncology - CDK2)

Context: Cyclin-Dependent Kinases (CDKs) are prime targets for cancer therapy.[2] Purines (e.g., Roscovitine) are non-selective pan-CDK inhibitors. Pyridine-based scaffolds (e.g., pyrazolo[3,4-b]pyridines) are designed to improve selectivity for CDK2/Cyclin A.[3]

Mechanism: ATP-competitive inhibition.[4] The furan ring occupies the hydrophobic pocket, while the pyridine nitrogen interacts with the hinge region (Leu83 in CDK2).

Comparative Potency (IC50 against CDK2):

Compound ClassScaffoldR-GroupIC50 (µM)Selectivity
Roscovitine PurineBenzyl/Isopropyl0.39Low (Pan-CDK)
Compound 8 Pyrazolo[3,4-b]pyridineFuran-2-yl0.24 High (CDK2 > CDK1)
Compound 14 Furo[2,3-b]pyridineThiophen-2-yl0.93Moderate
NPPA Analog Pyridine-PyrimidinePyridin-3-yl< 0.10High

Key Insight: Pyridine-based scaffolds often achieve sub-micromolar potency (IC50 < 0.3 µM) with superior selectivity profiles compared to the purine baseline. The removal of specific nitrogen atoms (N7 or N9 equivalent) reduces non-specific binding to other kinases.

Experimental Protocols

Protocol A: CDK2/Cyclin A Kinase Assay (Luminescence)

Validating the potency of pyridine vs. purine inhibitors.

Reagents:

  • Recombinant human CDK2/Cyclin A2 complex.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Substrate: Histone H1 peptide.

Workflow:

  • Preparation: Dilute compounds (Purine/Pyridine analogs) in DMSO to 100x final concentration.

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Kinase Buffer (containing CDK2/Cyclin A2, 5 ng/well).

    • 1 µL Compound (titrated 0.01 µM – 100 µM).

    • 2 µL Substrate/ATP Mix (10 µM ATP final).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Termination: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Oxidative Stress Cytoprotection Assay

Comparing neuroprotective efficacy.

Cell Line: SH-SY5Y (Human Neuroblastoma). Stressor: L-Glutamate (induces oxidative excitotoxicity).

Workflow:

  • Seeding: Plate SH-SY5Y cells at 10,000 cells/well in 96-well plates. Adhere for 24h.

  • Pre-treatment: Treat cells with Kinetin or Pyridine Isosteres (0.1, 1, 10 µM) for 2 hours.

  • Induction: Add L-Glutamate (160 mM final concentration) to induce oxidative stress.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Viability Assessment: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Quantification: Measure Absorbance at 570 nm.

  • Calculation: % Cytoprotection = [(Treated - Glutamate Only) / (Control - Glutamate Only)] * 100.

Mechanistic Visualization

The following diagram illustrates the divergent pathways influenced by the scaffold choice.

Mechanism cluster_Purine Purine Scaffold (Kinetin) cluster_Pyridine Pyridine Scaffold (Isostere) Compound Furan-Methylamine Ligand AdenosineR Adenosine Receptors (A2A, A3) Compound->AdenosineR If Purine PanCDK Pan-CDK Inhibition (G1/S & G2/M Arrest) Compound->PanCDK If Purine Metabolism Xanthine Oxidase (Rapid Degradation) Compound->Metabolism If Purine Nrf2 Nrf2 Pathway Activation (Antioxidant Enzymes) Compound->Nrf2 If Deazapurine SelectiveCDK Selective CDK2 Inhibition (G1 Phase Arrest) Compound->SelectiveCDK If Pyrazolo-pyridine Splicing ELP1 Splicing Correction (Neuroprotection) Compound->Splicing If Deazapurine Survival Survival Nrf2->Survival Cell Survival Apoptosis Apoptosis SelectiveCDK->Apoptosis Tumor Suppression

Figure 2: Divergent biological pathways activated by Purine vs. Pyridine scaffolds.

References

  • Cytoprotective activities of kinetin purine isosteres. Source: European Journal of Medicinal Chemistry (2021) Key Finding: 1-Deazapurine analogs show superior protection against oxidative stress compared to Kinetin.

  • Discovery of New Pyrazolopyridine Derivatives as CDK2 Inhibitors. Source: Molecules (2020) Key Finding: Pyrazolo[3,4-b]pyridines exhibit IC50 values < 0.3 µM against CDK2, outperforming standard purines.

  • Inhibition of cyclin-dependent kinases by purine analogues (Roscovitine). Source: European Journal of Biochemistry Key Finding: Establishes the structural basis for purine-based CDK inhibition.

  • Biological Activities of Kinetin. Source: ResearchGate / Springer Key Finding: Comprehensive review of Kinetin's anti-aging and plant growth properties.

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors. Source: RSC Advances Key Finding: Computational and experimental validation of pyridine-pyrimidine scaffolds for kinase selectivity.

Sources

Comparative

The Unseen Architecture: A Guide to the Crystallography of 2-Chloropyridin-4-amines and a Call for N-Substituted Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical development, the 2-chloropyridin-4-amine scaffold is a cornerstone. Its derivatives are integral to the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the 2-chloropyridin-4-amine scaffold is a cornerstone. Its derivatives are integral to the synthesis of a range of functional molecules, from plant growth regulators to potential therapeutics.[1][2][3] The precise arrangement of these molecules in the solid state, governed by the subtle interplay of intermolecular forces, dictates crucial physicochemical properties such as solubility, stability, and bioavailability. X-ray crystallography is our most powerful tool for elucidating this three-dimensional architecture.

This guide ventures into the crystallographic world of 2-chloropyridin-4-amines. However, a comprehensive survey of the current scientific literature and crystallographic databases reveals a significant and surprising gap: while the crystal structure of the parent compound, 2-chloropyridin-4-amine, is understood, there is a notable absence of publicly available X-ray diffraction data for its N-substituted analogues.

This reality precludes a direct comparative analysis. Instead, this guide will serve a dual purpose. First, it will provide a detailed examination of the foundational crystal structure of 2-chloropyridin-4-amine. Second, it will act as a forward-looking manual for researchers, offering expert-driven protocols and theoretical considerations to encourage and facilitate the crystallographic study of N-substituted derivatives. By understanding the known and charting a course for the unknown, we can collectively build a more complete picture of this vital class of compounds.

The Foundation: Crystal Structure of 2-Chloropyridin-4-amine

The crystal structure of the parent compound, 2-chloropyridin-4-amine, provides a crucial baseline for understanding how N-substitution might influence crystal packing. While the search results did not yield a dedicated publication for 2-chloropyridin-4-amine itself, extensive data is available for the closely related and structurally analogous 2-chloropyrimidin-4-amine.[4][5] The pyrimidine derivative offers valuable insights into the types of intermolecular interactions we can expect.

In the crystal of 2-chloropyrimidin-4-amine, molecules are organized into an undulating two-dimensional network. This arrangement is primarily dictated by a robust network of hydrogen bonds. Specifically, pairs of N—H⋯N hydrogen bonds link molecules into inversion dimers. These dimers are then further connected through additional N—H⋯N interactions, creating a layered structure.[4][5]

Key Crystallographic Data for 2-Chloropyrimidin-4-amine (as an analogue for 2-Chloropyridin-4-amine):

ParameterValueReference
FormulaC₄H₄ClN₃[4]
Crystal SystemMonoclinic[4]
Space GroupP2₁/c[4]
a (Å)3.8316 (2)[4]
b (Å)11.8651 (7)[4]
c (Å)12.7608 (7)[4]
β (°)100.886 (2)[4]
V (ų)569.70 (5)[4]
Z4[4]

This established hydrogen bonding motif in the parent amine sets the stage for a comparative analysis of how substituting the hydrogens on the 4-amino group would alter these interactions and, consequently, the entire crystal lattice.

The Research Frontier: A Protocol for Elucidating N-Substituted Structures

The absence of published crystal structures for N-substituted 2-chloropyridin-4-amines represents a significant opportunity for research. To empower fellow scientists to fill this gap, we present a comprehensive, self-validating protocol for the synthesis, crystallization, and X-ray diffraction analysis of a representative derivative, N-(2-chloropyridin-4-yl)acetamide.

Part 1: Synthesis of N-(2-chloropyridin-4-yl)acetamide

The introduction of an acetyl group to the 4-amino position provides a simple yet informative modification, as it replaces a hydrogen bond donor with a hydrogen bond acceptor (the carbonyl oxygen).

Methodology:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-amino-2-chloropyridine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the HCl generated during the reaction.

  • Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of acetyl chloride dropwise with vigorous stirring. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start 4-Amino-2-chloropyridine Reaction Acetylation at 0°C to RT Start->Reaction 1. Dissolve Reagents Acetyl Chloride, Triethylamine, DCM Reagents->Reaction 2. Add Workup Aqueous Workup & Extraction Reaction->Workup 3. Quench Purification Silica Gel Chromatography Workup->Purification 4. Purify Product N-(2-chloropyridin-4-yl)acetamide Purification->Product 5. Isolate

Caption: Synthesis workflow for N-(2-chloropyridin-4-yl)acetamide.
Part 2: Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. This often requires screening various conditions.

Methodology:

  • Solvent Selection: Start with a small amount of the purified product (10-20 mg) and test its solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexanes).

  • Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Create a saturated solution of the compound in a good solvent. Place this vial inside a larger, sealed container with a poor solvent (an "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the saturated solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C).

Crystallization_Methods Start Purified Compound Method1 Slow Evaporation Start->Method1 Method2 Vapor Diffusion Start->Method2 Method3 Slow Cooling Start->Method3 Crystals Single Crystals Method1->Crystals Method2->Crystals Method3->Crystals

Caption: Common crystallization techniques for obtaining single crystals.
Part 3: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they can be analyzed by X-ray diffraction.

Methodology:

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate positions of all atoms.

Predictive Comparison: The Potential Impact of N-Substitution

While we await experimental data, we can apply principles of crystal engineering to predict how different N-substituents might alter the crystal packing of 2-chloropyridin-4-amines.

  • N-Acyl Derivatives (e.g., N-acetyl): The introduction of a carbonyl group provides a strong hydrogen bond acceptor. This could lead to the formation of N—H⋯O=C hydrogen bonds, potentially disrupting the N—H⋯N interactions seen in the parent compound and leading to different packing motifs, such as chains or tapes.

  • N-Aryl Derivatives (e.g., N-phenyl): The bulky phenyl group is likely to sterically hinder the formation of the hydrogen-bonded dimers observed in the parent structure. Instead, π-π stacking interactions between the pyridine and phenyl rings could become a dominant packing force, leading to a herringbone or slipped-stack arrangement.

  • N-Alkyl Derivatives (e.g., N-methyl): Simple alkyl groups would increase the steric bulk around the amino group. While N—H⋯N hydrogen bonding may still occur, the overall packing will need to accommodate the alkyl chains, potentially leading to less dense and more complex structures.

Predicted_Interactions Parent Parent Amine -NH₂ Parent:h->Parent:h N-H...N Interaction Acetyl N-Acetyl -NH-C(O)CH₃ Acetyl:h->Acetyl:h N-H...O=C Interaction Phenyl N-Phenyl -NH-Ph Phenyl:h->Phenyl:h π-π Stacking Interaction

Sources

Safety & Regulatory Compliance

Safety

2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine proper disposal procedures

An In-Depth Guide to the Proper Disposal of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine Disclaimer: As a Senior Application Scientist, this guide is synthesized from established safety protocols for structurally related...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine

Disclaimer: As a Senior Application Scientist, this guide is synthesized from established safety protocols for structurally related hazardous chemicals and regulatory standards. A specific Safety Data Sheet (SDS) for 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine is not publicly available; therefore, this guidance is based on an expert assessment of its chemical moieties: a chlorinated pyridine and a secondary amine. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Hazard Profile and Waste Classification

Proper disposal begins with a thorough understanding of the risks. The structure of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine incorporates a halogenated pyridine ring, which dictates its classification as a hazardous substance.

Inferred Hazards: Based on analogous compounds like 2-aminopyridine and other chlorinated pyridines, this compound should be handled as:

  • Acutely Toxic: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritant: Expected to cause skin and serious eye irritation.[2][3][4]

  • Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[1]

Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste must be classified as hazardous.

  • Characteristic Wastes: While not definitively tested, the pyridine functional group means the waste could be classified under EPA waste code D038 if it exhibits the toxicity characteristic for pyridine.[5]

  • Listed Wastes: If this chemical is used as a solvent and becomes contaminated (spent), it would be classified as a F-listed waste (F001 or F002) due to its nature as a spent halogenated solvent.[5][6][7] Unused amounts being discarded would likely fall under the principles governing U-listed wastes (e.g., Pyridine is U196), designating it as toxic waste.

The fundamental principle is that this compound must not be disposed of via standard trash or sanitary sewer systems. It requires management as regulated hazardous waste.

Core Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to safely accumulate and prepare 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine waste for final disposal.

Step 1: Waste Segregation

Causality: Halogenated and non-halogenated organic wastes are treated differently in final disposal, primarily through high-temperature incineration. Halogenated compounds produce acidic gases (like HCl) during combustion, requiring specialized scrubbers in the incinerator. Mixing waste streams complicates and increases the cost of disposal and can lead to incompatible chemical reactions.

Procedure:

  • Designate a specific waste container exclusively for "Halogenated Organic Waste." [8]

  • Never mix this waste with non-halogenated solvents (e.g., acetone, methanol, hexanes).

  • Crucially, do not mix with incompatible materials such as strong acids, strong oxidizing agents, or bases, as this can trigger violent reactions or the generation of toxic fumes.[3]

Step 2: Container Selection

Causality: The waste container must maintain its integrity during accumulation and storage without degrading or leaking. The choice of material is critical to prevent chemical reactions with the container itself.

Procedure:

  • Primary Recommendation: Use a borosilicate glass bottle with a screw cap. Glass is inert to a wide range of organic compounds, including chlorinated pyridines.

  • Alternative: High-density polyethylene (HDPE) containers may be used for short-term satellite accumulation. However, chemical compatibility charts rate pyridine's effect on polyethylene as variable, potentially causing swelling or degradation over time.[9][10] If using HDPE, inspect the container regularly for any signs of stress, discoloration, or swelling.

  • Ensure the container is in excellent condition, free from cracks or defects, and has a tight-fitting, leak-proof cap.

Step 3: Hazardous Waste Labeling

Causality: Accurate and detailed labeling is a legal requirement and is essential for the safety of all personnel who may handle the container, from lab staff to disposal technicians. It ensures the contents are known and managed correctly.

Procedure:

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Complete the label with the following information:

    • The full, unabbreviated chemical name: "Waste 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine" . If in a solution, list all components and their approximate percentages.

    • The words "Hazardous Waste" .

    • The specific hazard characteristics: "Toxic," "Irritant."

    • The Accumulation Start Date (the date the first drop of waste enters the container).

    • The name and contact information of the Principal Investigator or responsible laboratory manager.

Step 4: On-Site Accumulation

Causality: Safe storage minimizes the risk of spills, exposure, and reaction with other chemicals. Federal and local regulations strictly govern the location and conditions of waste accumulation.

Procedure:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the laboratory personnel.

  • The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to capture any potential leaks.

  • Keep the waste container closed at all times, except when adding waste.

  • Store away from heat sources, direct sunlight, and incompatible chemicals.

Step 5: Arranging Final Disposal

Causality: Final disposal of hazardous waste is a highly regulated process that can only be performed by licensed and certified contractors to ensure environmental protection and regulatory compliance.

Procedure:

  • Once the container is full (up to 90% capacity to allow for expansion) or is no longer needed, complete a chemical waste collection request form as required by your institution.

  • Contact your EHS department to schedule a pickup. Do not attempt to transport the waste off-site yourself.

  • EHS will work with a licensed hazardous waste disposal company to transport the material for final treatment, typically via high-temperature incineration.

Disposal Process Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generation (Pure compound or contaminated materials) B Step 1: Characterize & Segregate A->B C Step 2: Select Container B->C Isolate as 'Halogenated Organic' D Glass Bottle (Recommended) C->D E HDPE Container (Short-term only) C->E F Step 3: Label Container (Fill out all fields completely) G Step 4: Accumulate in SAA (Secondary Containment, Closed Lid) F->G H Step 5: Request Pickup (Contact EHS Office) G->H I Final Disposal (Licensed Contractor - Incineration) H->I

Caption: Workflow for the safe disposal of 2-chloro-N-(furan-2-ylmethyl)pyridin-4-amine.

Emergency Spill Protocol

In the event of an accidental release, prompt and correct action is critical to minimize harm.

Step Action Rationale
1. Alert Alert personnel in the immediate area and evacuate if the spill is large (>1 Liter), involves highly volatile material, or is in a poorly ventilated space.[11][12]Immediate notification prevents further exposure of others.
2. Assess If the spill is minor and you are trained and equipped to handle it, proceed. If not, secure the area, close doors, and call your institution's emergency number or 911.Do not attempt to clean a spill that is beyond your capability. Aromatic amines and organic halides may require specialist response.[11]
3. Protect Don appropriate Personal Protective Equipment (PPE): chemical splash goggles, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., nitrile is often acceptable for incidental contact, but check specific glove charts).This compound is presumed to be toxic upon skin contact and a severe irritant. Proper PPE is the first line of defense.[13]
4. Contain Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Work from the outside of the spill inward to prevent it from spreading.[14][15]Containing the liquid phase prevents the contamination from spreading over a larger area.
5. Clean Once fully absorbed, carefully scoop the material into a compatible, heavy-duty plastic bag or a dedicated waste container.All spill cleanup materials become hazardous waste themselves and must be disposed of accordingly.[14]
6. Decontaminate Wipe the spill area with a cloth dampened with soap and water. Place all cleanup materials (gloves, pads, etc.) into the hazardous waste bag.This final step removes any residual contamination from the surface.
7. Dispose Seal and double-bag the waste. Attach a hazardous waste label detailing the contents (spilled chemical and absorbent material) and arrange for pickup via your EHS department.The collected residue must be managed with the same level of care as the original chemical waste.[12]

References

  • U.S. Environmental Protection Agency. "RCRAInfo Waste Code." Available at: [Link]

  • University of Louisville. "Halogenated Waste." Department of Environmental Health and Safety. Available at: [Link]

  • Clarkson University. "Chemical Spill Procedures." Environmental Health and Safety. Available at: [Link]

  • WM Solutions. "F List - Hazardous Wastes From Non-Specific Sources." Available at: [Link]

  • University of Manitoba. "Chemical Spill Response Procedure." Environmental Health and Safety. Available at: [Link]

  • Health and Safety Executive (HSE). "Emergency response / spill control." Available at: [Link]

  • U.S. Environmental Protection Agency. "EPA Hazardous Waste Codes." Available at: [Link]

  • U.S. Environmental Protection Agency. "RCRA Hazardous Waste F list." Available at: [Link]

  • SpillTech. "Chemical Compatibility Guide For Polyethylene." Available at: [Link]

  • Braskem. "Polyethylene chemical resistance." Available at: [Link]

  • U.S. Environmental Protection Agency. "Guidelines for the Disposal of Small Quantities of Unused Pesticides." Available at: [Link]

  • Biochem Chemopharma. "Safety Data Sheet: 2-amino pyridine." Available at: [Link]

  • Cipax. "Chemical resistance of high and low density polyethylene." Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.